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Compound of Interest

Compound Name: 9-Acetylphenanthrene

Cat. No.: B180964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 9-
Acetylphenanthrene (CAS No: 2039-77-2), a pivotal molecule in synthetic and medicinal

chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Core Spectroscopic Data
The spectroscopic data presented below has been aggregated from various spectral

databases. While efforts have been made to provide comprehensive data, access to full

spectral assignments may require consultation of specialized databases such as SpectraBase.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of organic molecules.

¹H NMR (Proton NMR) Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen

atoms in a molecule.
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Chemical Shift (δ) ppm Description

~8.71 Aromatic Proton

~8.65 Aromatic Proton

~8.60 Aromatic Proton

~8.13 Aromatic Proton

~7.88 Aromatic Proton

~7.69 Aromatic Proton

~7.64 Aromatic Proton

~7.59 Aromatic Proton

~2.77 Methyl Protons (-COCH₃)

Note: The assignments for the aromatic protons are complex due to overlapping signals and

spin-spin coupling. Definitive assignments often require advanced 2D NMR techniques.

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Detailed

quantitative ¹³C NMR data with peak assignments for 9-Acetylphenanthrene is available in

spectral databases such as SpectraBase.[1] Generally, for aromatic ketones, the carbonyl

carbon (C=O) signal appears significantly downfield (typically in the 190-220 ppm range), while

the aromatic carbons resonate in the 120-150 ppm region. The methyl carbon of the acetyl

group will appear at a much higher field.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Description of Vibration

~3050 Aromatic C-H Stretch

~1685 C=O Stretch (Aryl Ketone)

~1600, ~1450, ~1430 Aromatic C=C Ring Stretch

~1270 C-CO-C Stretch and Bend

~890, ~740 Aromatic C-H Out-of-Plane Bending

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr

pellet, Nujol mull, or thin film).

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrum

m/z Relative Intensity (%) Putative Fragment

220 62.0 [M]⁺ (Molecular Ion)

205 100.0 [M-CH₃]⁺

176 53.4 [M-CO-CH₃]⁺ or [C₁₄H₈]⁺

151 16.2 [C₁₂H₇]⁺

178 14.6 [C₁₄H₁₀]⁺ (Phenanthrene)

Data obtained from GC-MS analysis with Electron Ionization (EI).[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
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Sample Preparation

Dissolution: Approximately 10-20 mg of 9-Acetylphenanthrene is dissolved in 0.6-0.7 mL of

a deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹³C NMR, a more concentrated

solution (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable

time.

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette

directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is

added to the solvent to calibrate the chemical shift scale to 0 ppm.

Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45°

pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and

enhance the signal-to-noise ratio. A larger number of scans is required compared to ¹H NMR

due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method)

Grinding: 1-2 mg of 9-Acetylphenanthrene is finely ground with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle.

Pressing: The mixture is transferred to a pellet press and subjected to high pressure (several

tons) to form a thin, transparent pellet.

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
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Mass Spectrometry
Sample Introduction and Ionization (GC-MS with EI)

Sample Preparation: A dilute solution of 9-Acetylphenanthrene is prepared in a volatile

organic solvent (e.g., dichloromethane or methanol).

Gas Chromatography (GC): The sample is injected into a gas chromatograph, where it is

vaporized and separated from the solvent and any impurities on a capillary column.

Ionization: The separated compound enters the mass spectrometer's ion source, where it is

bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to

lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller charged

species.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 9-Acetylphenanthrene.
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Compound Synthesis & Purification

Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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